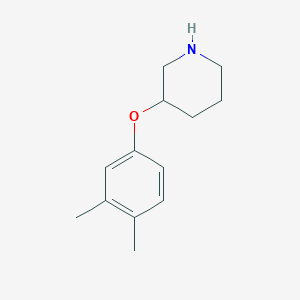

3-(3,4-Dimethylphenoxy)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of pharmaceuticals. arizona.edunih.gov It is estimated that over 70 commercialized drugs feature this scaffold, including several blockbuster medications. arizona.eduexlibrisgroup.com The prevalence of the piperidine motif can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. lifechemicals.com This "3D shape" and limited number of rotatable bonds can lead to more specific interactions with biological targets compared to flat aromatic rings. lifechemicals.com

Improved Pharmacokinetics: The incorporation of a piperidine scaffold can favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Diverse Biological Activities: Piperidine derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, activity as central nervous system modulators, antihistamines, anticancer agents, and analgesics. arizona.eduexlibrisgroup.com They are found in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.gov

Overview of Structurally Related Phenoxy-Containing Heterocycles in Pharmaceutical Research

Heterocyclic compounds, in general, are of paramount importance in medicinal chemistry, with a high percentage of marketable drugs containing at least one heterocyclic fragment. arizona.eduresearchgate.net The inclusion of a phenoxy group (a phenyl ring attached to an oxygen atom) within a heterocyclic structure can significantly influence its biological activity. This is often due to the phenoxy moiety's ability to participate in various intermolecular interactions, such as hydrogen bonding and pi-stacking, with biological targets.

Research into phenoxy-containing heterocycles has yielded compounds with a wide array of therapeutic applications. For example, certain derivatives have been investigated for their potential as dopamine (B1211576) D4 receptor antagonists. chemrxiv.org The nature and position of substituents on the phenyl ring can dramatically alter the compound's binding affinity and selectivity for its target. chemrxiv.org

Rationale for Investigating 3-(3,4-Dimethylphenoxy)piperidine within the Broader Context of Piperidine Derivatives

The specific compound, this compound, combines the well-established piperidine scaffold with a dimethyl-substituted phenoxy group. The rationale for investigating this particular molecule stems from the principles of structure-activity relationships (SAR). The dimethyl substitution on the phenoxy ring can influence the compound's electronic and steric properties, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties compared to unsubstituted or differently substituted analogs.

The exploration of such derivatives is a logical progression in the field of medicinal chemistry, aiming to build upon the successes of known piperidine-based drugs. By systematically modifying the substitution pattern on the phenoxy ring, researchers can probe the specific interactions that govern the biological activity of this class of compounds. This targeted approach allows for the rational design of new chemical entities with potentially superior therapeutic profiles.

| Compound Name | Molecular Formula | Molecular Weight |

| This compound | C13H19NO | 205.30 g/mol |

| Piperidine | C5H11N | 85.15 g/mol |

This table provides the molecular formula and molecular weight for the primary compound of interest and its core scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAYYILFLICKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663032 | |

| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946725-92-4 | |

| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,4 Dimethylphenoxy Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Synthesis and Functionalization

The piperidine heterocycle is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and substitution. researchgate.netnih.gov These strategies range from the formation of the ring itself through cyclization reactions to the functionalization of a pre-existing piperidine core.

One effective pathway to piperidinol intermediates, the direct precursors for aryloxy piperidines, involves the use of epichlorohydrin. This approach leverages the high reactivity of the epoxide ring. The synthesis typically begins with the condensation of a suitable nucleophile with epichlorohydrin. For instance, the reaction between an amine and epichlorohydrin can proceed via a nucleophilic attack on the epoxide, leading to the formation of a chlorohydrin intermediate. This intermediate can then undergo an intramolecular cyclization to form the 3-hydroxypiperidine ring. google.comresearchgate.net This method is advantageous for creating the core hydroxylated piperidine structure, which is essential for the subsequent introduction of the phenoxy group.

The construction of substituted piperidines is often accomplished through multi-step sequences that allow for precise control over the placement and stereochemistry of various functional groups. researchgate.net These routes can be broadly classified into two categories: building the ring from acyclic precursors or modifying an existing pyridine or piperidine ring. nih.gov

Common strategies include:

Catalytic Hydrogenation of Pyridines: Substituted pyridines serve as readily available starting materials. Their reduction, often using heterogeneous catalysts like palladium or rhodium, can yield the corresponding piperidine derivatives. nih.govdtic.mil This method is robust, but the conditions must be carefully controlled to achieve the desired stereoselectivity, especially with multi-substituted pyridines. nih.gov

Intramolecular Cyclization: Acyclic precursors containing both an amine and a reactive functional group can be induced to cyclize, forming the piperidine ring. nih.govwhiterose.ac.uk Reactions like the Dieckmann condensation of amino esters or reductive amination of δ-ketoamines are powerful tools in this regard. dtic.mil

Multi-component Reactions (MCRs): Modern synthetic chemistry has seen the development of one-pot MCRs where multiple starting materials react to form complex products like highly substituted piperidines in a single step. researchgate.netscispace.com For example, the condensation of an aldehyde, an amine, and a β-ketoester can efficiently generate a densely functionalized piperidine core. scispace.com

Diels-Alder Reactions: Cycloaddition reactions, such as the aza-Diels-Alder reaction, can be employed to construct the piperidine ring with a high degree of stereocontrol, yielding precursors that can be further elaborated. youtube.com

Below is an interactive table summarizing various synthetic approaches to the piperidine ring.

| Synthetic Strategy | Key Precursors | Reaction Type | Key Features |

| Catalytic Hydrogenation | Substituted Pyridines | Reduction | High atom economy; stereoselectivity can be controlled. nih.gov |

| Intramolecular Cyclization | Amino-aldehydes, -ketones, or -esters | Condensation/Reductive Amination | Forms the ring from an acyclic chain; good for specific substitution patterns. dtic.mil |

| Multi-component Reactions | Aldehydes, Amines, β-ketoesters | Condensation/Cyclization | High efficiency and complexity generation in a single step. researchgate.netscispace.com |

| Ring-Rearrangement Metathesis | Nitroso Diels-Alder Cycloadducts | Metathesis | Allows for stereodivergent synthesis of complex piperidine alkaloids. researchgate.net |

Alkylation reactions are fundamental for introducing carbon-based substituents onto the piperidine scaffold, either at the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation).

N-Alkylation: This is typically a straightforward process where the secondary amine of the piperidine ring is reacted with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can be optimized to prevent side reactions like over-alkylation.

C-Alkylation: Introducing alkyl groups at specific carbon positions is more complex and requires regioselective methods. For instance, to achieve alkylation at the 3-position, piperidine can be converted to an enamine or enamide intermediate, which then reacts with an alkyl halide. odu.edu Another approach involves the oxidation of an N-alkyl piperidine to form an iminium ion, which can then be attacked by a carbon nucleophile to introduce a substituent at the α-position (C2 or C6). youtube.comacs.org

Phenoxy Moiety Introduction and Functionalization

The introduction of the phenoxy group is the final key transformation in the synthesis of 3-(3,4-Dimethylphenoxy)piperidine. This is achieved by forming an aryl ether bond between the piperidine and phenol fragments.

The formation of the C-O bond constituting the aryloxy linkage is a critical step. Several reliable methods have been established for this purpose.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol with an aryl halide. organic-chemistry.org In the context of synthesizing the target compound, this would typically involve reacting 3-hydroxypiperidine (or a protected version) with an activated 3,4-dimethylphenyl derivative. The reaction generally requires high temperatures and a stoichiometric amount of copper.

Buchwald-Hartwig and Chan-Lam C-O Coupling: These are modern, palladium- or copper-catalyzed cross-coupling reactions that have largely superseded the classical Ullmann condensation due to their milder reaction conditions, broader substrate scope, and use of catalytic amounts of the metal. researchgate.netgoogle.com These reactions can couple an alcohol (like 3-hydroxypiperidine) with an aryl halide or an aryl boronic acid to form the desired aryl ether linkage with high efficiency. organic-chemistry.org

The following table details common coupling reactions for forming aryloxy linkages.

| Reaction Name | Metal Catalyst | Reactants | Typical Conditions |

| Ullmann Condensation | Copper (Cu) | Alcohol/Phenol + Aryl Halide | High temperature, stoichiometric copper. organic-chemistry.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Alcohol/Phenol + Aryl Halide/Triflate | Base, phosphine ligand, milder temperatures. |

| Chan-Lam Coupling | Copper (Cu) | Alcohol/Phenol + Aryl Boronic Acid | Oxidant (e.g., O2), room temperature to moderate heat. |

The final convergent step in synthesizing this compound involves coupling the two key fragments. A common route would start with an N-protected 3-hydroxypiperidine. This protection is crucial to prevent the piperidine nitrogen from interfering with the coupling reaction. The protected piperidinol is then reacted with a suitable 3,4-dimethylphenyl precursor, such as 1-bromo-3,4-dimethylbenzene or 3,4-dimethylphenol itself, under the conditions of an Ullmann or Buchwald-Hartwig C-O coupling reaction. organic-chemistry.org

This modular approach is also ideal for creating a library of analogues. By varying the substituted phenol used in the coupling step, a wide range of phenoxy piperidine derivatives can be synthesized. nih.govnih.gov For example, using 3-hydroxyphenol in a similar coupling reaction would yield a (3-hydroxyphenyl)piperidine derivative, a scaffold that has been explored for various biological activities. nih.govebi.ac.uk This synthetic flexibility allows for the systematic exploration of structure-activity relationships by modifying the substitution pattern on the phenoxy ring.

Stereoselective Synthesis of Phenoxypiperidine Isomers

The stereoselective synthesis of this compound isomers can be approached through several strategic pathways, primarily involving the asymmetric synthesis of a chiral 3-hydroxypiperidine precursor followed by ether formation, or the diastereoselective construction of a disubstituted piperidine ring.

A key strategy for accessing enantiomerically pure 3-phenoxypiperidines is through the synthesis of chiral 3-hydroxypiperidine intermediates. One effective method for obtaining (S)-N-Boc-3-hydroxypiperidine is the asymmetric reduction of N-Boc-3-piperidone. This transformation can be achieved with high enantioselectivity using biocatalysts such as ketoreductases or whole-cell systems like Baker's yeast researchgate.net. These enzymatic reductions offer an environmentally friendly and cost-effective route to the chiral alcohol, which is a crucial building block for numerous pharmaceuticals researchgate.net. Chemical methods, such as catalytic hydrogenation followed by resolution with chiral agents like L-camphorsulfonic acid, can also be employed, though they may be less efficient in terms of yield .

Once the enantiomerically pure N-protected 3-hydroxypiperidine is obtained, the phenoxy ether linkage can be formed via a Mitsunobu reaction. This reaction allows for the coupling of the alcohol with 3,4-dimethylphenol in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) missouri.edunih.gov. A critical feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center missouri.edu. Therefore, to synthesize (R)-3-(3,4-dimethylphenoxy)piperidine, one would start with (S)-3-hydroxypiperidine, and for the (S)-phenoxypiperidine, the (R)-alcohol would be the precursor. This method is widely used in the synthesis of natural products and other biologically active molecules due to its reliability and stereochemical control nih.gov.

For the synthesis of more complex analogues, such as those with substitution at both the 3- and 4-positions of the piperidine ring, diastereoselective methods are employed. For instance, the synthesis of trans-3,4-disubstituted piperidines has been achieved through the regio- and stereospecific alkylation of a metalloenamine intermediate derived from a tetrahydropyridine nih.gov. While this specific example leads to a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, the principles of controlling diastereoselectivity through carefully chosen reaction pathways are broadly applicable to the synthesis of various substituted piperidine analogues nih.govresearchgate.net.

Recent advancements in catalysis have also provided new routes to chiral piperidines. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines snnu.edu.cn. This method demonstrates broad functional group tolerance and can provide access to a variety of chiral 3-arylpiperidines snnu.edu.cn.

The following table summarizes key aspects of these stereoselective synthetic approaches.

| Method | Key Transformation | Stereochemical Control | Precursors | Reagents/Catalysts |

| Biocatalytic Reduction & Mitsunobu Reaction | Asymmetric reduction of a ketone followed by etherification. | High enantioselectivity from enzymatic reduction; inversion of configuration during Mitsunobu reaction. | N-Boc-3-piperidone, 3,4-dimethylphenol | Ketoreductase/whole cells, PPh₃, DEAD/DIAD |

| Diastereoselective Alkylation | Regio- and stereospecific alkylation of a metalloenamine. | High diastereoselectivity, leading to trans products. | 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine | n-BuLi, alkyl halide |

| Rh-catalyzed Asymmetric Carbometalation | Asymmetric addition of an arylboronic acid to a dihydropyridine. | High enantioselectivity. | Pyridine, arylboronic acids | Rhodium catalyst with chiral ligand |

Advanced Synthetic Transformations for Derivative Generation

Once the this compound scaffold is synthesized, a variety of advanced synthetic transformations can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies. These transformations can target the piperidine nitrogen, the piperidine ring carbons, or the dimethylphenoxy moiety.

N-Functionalization:

The secondary amine of the piperidine ring is a prime site for derivatization.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents such as alkyl halides, tosylates, or mesylates in the presence of a base google.com. This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functional groups.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through copper-catalyzed N-arylation (Ullmann or Goldberg-type reactions) or, more commonly, through palladium-catalyzed Buchwald-Hartwig amination mdpi.com. The Buchwald-Hartwig reaction is particularly versatile, allowing for the coupling of the piperidine with a broad scope of aryl halides and triflates under relatively mild conditions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acylpiperidines. This transformation can be used to introduce a variety of amide functionalities.

C-H Functionalization:

Direct functionalization of the C-H bonds of the piperidine ring is a powerful and increasingly utilized strategy for derivative synthesis.

α-C-H Arylation: Photoredox catalysis can be employed for the α-amino C-H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes, often with high diastereoselectivity chemrxiv.org. Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can also lead to site-selective functionalization at the C2, C3, or C4 positions, depending on the catalyst and the nitrogen protecting group nih.govnih.gov.

Functionalization of the Aromatic Ring:

The 3,4-dimethylphenoxy group also presents opportunities for derivatization, although this can be more challenging due to the presence of the sensitive piperidine ring. Standard electrophilic aromatic substitution reactions could potentially be employed, but would likely require protection of the piperidine nitrogen to prevent side reactions.

The following table provides an overview of advanced synthetic transformations for the derivatization of the this compound scaffold.

| Transformation | Reaction Site | Methodology | Reagents/Catalysts | Introduced Functional Group |

| N-Alkylation | Piperidine Nitrogen | Nucleophilic substitution | Alkyl halide, base | Alkyl group |

| N-Arylation | Piperidine Nitrogen | Buchwald-Hartwig amination | Aryl halide, Pd catalyst, ligand, base | Aryl group |

| N-Acylation | Piperidine Nitrogen | Acylation | Acyl chloride/anhydride, base | Acyl group |

| C-H Arylation | Piperidine Ring (α-position) | Photoredox catalysis | Cyano(hetero)arene, photocatalyst | (Hetero)aryl group |

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to construct a detailed article on the preclinical pharmacological investigations of This compound that adheres to the requested outline.

Publicly accessible research and databases lack specific in vitro studies evaluating the receptor binding profiles of this particular compound at opioid (mu, kappa, delta) and dopamine (B1211576) (D1-like, D2-like, D4) receptors. Therefore, it is not possible to provide the requested scientifically accurate content, including data tables on receptor binding affinities and functional activity assessments for "this compound" itself.

The scientific literature does, however, contain extensive research on a class of structurally related but distinct compounds: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines . nih.govwustl.edunih.gov These compounds have been thoroughly investigated as potent and pure opioid receptor antagonists. nih.govwustl.edunih.gov Research on this class includes detailed characterization of their binding affinities at opioid receptors, assessment of their antagonist properties, and the significant effects of stereochemistry on their activity. nih.govnih.govnih.govnih.gov

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, generating the requested article would not be feasible without substituting information from this different chemical series, which would violate the provided instructions.

Structure Activity Relationship Sar Studies of 3 3,4 Dimethylphenoxy Piperidine and Analogues

Impact of Substituent Modifications on the Piperidine (B6355638) Ring

The piperidine ring is a key structural component, and alterations to this scaffold have profound effects on the compound's interaction with biological targets.

Effects of N-Substitution on Receptor Affinity and Selectivity

The substituent on the piperidine nitrogen plays a pivotal role in determining both the potency and selectivity of these compounds for various receptors. In the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent significantly influences antagonist potency and opioid receptor selectivity without imparting agonist activity. nih.gov

For instance, modifying the size and polarity of the N-substituent led to the discovery of peripherally selective opioid antagonists. nih.gov One such compound, with a specific N-substituent, demonstrates high affinity for mu-opioid receptors and distributes selectively to peripheral receptors. nih.gov Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds are pure opioid receptor antagonists. nih.gov

The N-phenethyl substitution in certain morphinans can convert selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists. nih.gov This highlights the transformative power of the N-phenethyl group in modulating receptor activity. nih.gov Research on (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives with rigid and flexible N-substituents indicates that a trans-cinnamyl N-substituent can replicate the high potency of more flexible N-propylphenyl or N-propylcyclohexyl analogs. nih.gov This suggests that the conformation of the N-substituent is crucial for high-affinity binding. nih.gov

Table 1: Impact of N-Substitution on Receptor Binding Affinity

| Compound ID | N-Substituent | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Compound 3 | Specific polar substituent | µ-opioid | 0.77 | nih.gov |

| κ-opioid | 40 | nih.gov | ||

| δ-opioid | 4.4 | nih.gov | ||

| JDTic Analog | Specific complex substituent | κ-opioid | High Affinity | nih.gov |

Influence of Substitution at C2, C3, C4, C5, C6 Positions

Substitutions at various positions on the piperidine ring also significantly impact the biological profile of these molecules. In a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ols, the substituents on the phenyl rings at C2 and C6, as well as the alkyl group at C4, were found to significantly influence their biological activities. researchgate.net

For trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the methyl groups at the C3 and C4 positions are critical. nih.gov The trans configuration of these methyl groups is essential for pure opioid antagonist activity, as the cis isomer exhibits mixed agonist-antagonist properties. nih.gov Removing the 3-methyl group in certain analogs does not necessarily eliminate antagonist properties, suggesting a complex interplay of substitutions. nih.gov

Role of Stereochemistry in Biological Activity

Stereochemistry is a critical determinant of the biological activity of 3-phenoxypiperidine (B126653) analogs. The spatial arrangement of substituents can dramatically alter receptor affinity and functional activity.

For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the (3R,4R)-enantiomer is generally a more potent opioid antagonist than the (3S,4S)-enantiomer. nih.govnih.gov This stereochemical preference underscores the specific conformational requirements of the opioid receptor binding pocket. X-ray crystallography studies have confirmed the absolute configuration of potent antagonists, revealing a chair conformation for the piperidine ring with the 4-(3-hydroxyphenyl) group in an equatorial position. nih.gov

In another example, the stereochemical effect on the biological activities of a series of piperidin-4-one derivatives was investigated, confirming the importance of the spatial orientation of substituents for their antibacterial, antifungal, and anthelmintic properties. nih.gov The specific stereoisomers (2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-diphenylpiperidin-4-ol and (2S,3R,4S,6R)-3-methyl-4-(propan-2-yl)-2,6-diphenylpiperidin-4-ol demonstrated excellent anthelmintic activity. researchgate.net

Modulation of the Phenoxy Moiety and Linker Region

Modifications to the phenoxy group and the linker connecting it to the piperidine ring provide another avenue for fine-tuning the pharmacological properties of these compounds.

Positional Isomerism of Dimethyl Substitution on the Phenoxy Ring

The position of the dimethyl substituents on the phenoxy ring has a notable impact on the biological activity. For example, in the case of 4-phenoxypiperidine (B1359869) derivatives, the 2,4-dimethylphenoxy analog exhibits different properties compared to the 2,5-dimethylphenoxy analog. While specific comparative data for 3-(3,4-dimethylphenoxy)piperidine versus its positional isomers is not detailed in the provided results, the principle that substituent position on the phenoxy ring alters activity is well-established in related series.

Effects of Additional Substituents on the Phenoxy Ring

The introduction of other substituents, such as halogens, onto the phenoxy ring can modulate the compound's properties. For instance, fluorinated and chlorinated derivatives of 4-phenoxypiperidine show slower hepatic metabolism due to the electron-withdrawing effects of the halogens, which can enhance plasma half-life.

Influence of Linker Length and Flexibility between Phenoxy and Piperidine Ring

The linker connecting the piperidine and phenoxy rings is a critical determinant of a molecule's ability to adopt the optimal conformation for binding to its biological target. Variations in the linker's length, rigidity, and composition can profoundly impact binding affinity and functional activity.

Research on analogous phenoxyalkylpiperidines demonstrates the importance of the linker. In a series of N-[2-(aryloxy)ethyl]piperidines, a two-atom ethyl linker connects the phenoxy moiety to the piperidine nitrogen. This arrangement allows for considerable flexibility, enabling the molecule to orient its key pharmacophoric features effectively within a receptor's binding pocket. For instance, studies on N-[(4-methoxyphenoxy)ethyl]piperidines have shown high affinity for the sigma-1 (σ1) receptor, indicating that the ethyl linker length is suitable for this specific target. uniba.it

In contrast, shortening the linker, as seen in 3-(phenoxymethyl)piperidine (B1610827) analogues, where a single methylene (B1212753) group connects the phenoxy oxygen to the C3 position of the piperidine ring, imposes greater conformational restriction. chemrxiv.org This rigidity can be advantageous if the resulting conformation aligns perfectly with the receptor's active site but detrimental if it introduces steric clashes or unfavorable geometries.

Further studies on antitubercular agents have systematically varied the ether linker, comparing the standard methyleneoxy (-O-CH2-) bridge with longer and more rigid linkers like propenyloxy (-O-CH2-CH=CH-) and propynyloxy (B15346420) (-O-CH2-C≡C-). researchgate.net These investigations revealed that extended linkers could enhance potency, with the rigid propynyl (B12738560) ethers being particularly effective under certain conditions. researchgate.net This suggests that for some targets, increasing the distance and fixing the orientation between the two ring systems is beneficial. The data indicates that there is no universally optimal linker; its ideal length and flexibility are target-dependent.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape of this compound is intrinsically linked to its biological function. The piperidine ring typically adopts a low-energy chair conformation. nih.govresearchgate.net In this conformation, substituents at the C3 position can be oriented in either an axial or an equatorial position. Due to the significant steric bulk of the 3,4-dimethylphenoxy group, it is highly likely to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are energetically unfavorable. This equatorial preference dictates the spatial orientation of the aromatic portion of the molecule relative to the piperidine nitrogen.

The stereochemistry of the piperidine ring is a crucial factor. The introduction of substituents can create chiral centers, leading to enantiomers that may exhibit different biological activities. For example, in studies of related N-[(p-chlorophenoxy)ethyl]-4-methylpiperidines, the (R) and (S) enantiomers displayed distinct binding affinities for the σ1 receptor. uniba.it This stereoselectivity underscores that the precise 3D arrangement of atoms is vital for molecular recognition by the target protein. uniba.it

Computational and experimental studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, on substituted piperidines have shown that the conformational preferences are governed by a complex interplay of steric repulsion, electrostatic interactions (such as charge-dipole), and hyperconjugation. nih.govresearchgate.net Understanding these forces allows chemists to design analogues with predictable and conformationally rigid scaffolds, which can lead to improved potency and selectivity.

Development of Pharmacophore Models

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition at a specific receptor. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key structural elements.

The development of such models often begins by analyzing a series of active compounds and identifying common features. For piperidine-based ligands targeting various receptors, several key features are consistently important. nih.govresearchgate.net

Basic Amine: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, making it a positive ionizable feature. This allows it to form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartic acid) in the receptor's binding site.

Hydrophobic/Aromatic Region: The 3,4-dimethylphenyl group provides a large, nonpolar surface that can engage in hydrophobic or π-stacking interactions with aromatic or aliphatic amino acid residues in a hydrophobic pocket of the receptor. The specific dimethyl substitution pattern defines the shape and electronic distribution of this region.

Hydrogen Bond Acceptor: The ether oxygen atom connecting the two rings is a potential hydrogen bond acceptor, which could form an additional stabilizing interaction with a hydrogen bond donor residue on the target protein.

The spatial relationship between these three points—the nitrogen, the aromatic ring, and the ether oxygen—is critical. The linker's length and flexibility, as discussed previously, directly modulate these distances and angles. A successful pharmacophore model defines not only the features but also their precise 3D arrangement.

Scaffold Hopping and Molecular Hybridization Strategies

Advanced drug design often employs strategies like scaffold hopping and molecular hybridization to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable metabolic profiles. rsc.org

Scaffold Hopping involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different but functionally equivalent one. rsc.orgnih.gov For this compound, this could involve several approaches:

Piperidine Ring Replacement: The piperidine scaffold could be replaced with other saturated nitrogen-containing heterocycles like pyrrolidine (B122466) or azepane, or even with non-basic rings like morpholine (B109124) if the basic nitrogen is not essential for activity at a particular target.

Phenoxy Ring Replacement: The 3,4-dimethylphenyl group could be "hopped" to other aromatic or heteroaromatic systems, such as pyridine, thiophene, or indole, to explore different hydrophobic interactions and alter metabolic stability. rsc.org

Molecular Hybridization is a strategy where two or more pharmacophores from different drug classes are combined into a single molecule. The goal is to create a hybrid compound that can interact with multiple targets or with multiple binding sites on a single target, potentially leading to enhanced efficacy or a unique pharmacological profile. An example strategy for the target compound could be to attach a known pharmacophoric fragment from another drug to the piperidine nitrogen of the this compound scaffold. This could yield a multi-target agent, for instance, by combining the features of a sigma receptor ligand with those of a serotonin (B10506) receptor ligand.

These strategies are powerful tools for navigating chemical space and moving beyond simple analogue synthesis, allowing for the rational design of new compounds with significantly improved drug-like properties.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities

While specific molecular docking studies for 3-(3,4-dimethylphenoxy)piperidine are not extensively documented in public literature, the process would involve modeling the compound within the binding site of a selected protein target. The piperidine (B6355638) ring, a common scaffold in many pharmacologically active compounds, can adopt various conformations, with the chair form being the most stable. wikipedia.org The orientation of the 3,4-dimethylphenoxy group relative to the piperidine core is crucial for determining how the ligand fits within a receptor's binding pocket.

Docking algorithms would systematically explore possible binding poses, rotations, and conformations of the compound within the receptor's active site. Each generated pose is scored based on a function that estimates the binding affinity (or binding free energy). Lower scoring poses generally indicate more favorable binding. For instance, in studies of other piperidine derivatives, docking has been used to identify key interactions and predict binding affinities (Ki values) for targets like the sigma-1 receptor. nih.gov A hypothetical docking study of this compound would yield similar data, predicting the most stable binding orientation and estimating its affinity for a given target.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The chemical structure of this compound dictates the types of non-covalent interactions it can form with a biological target.

Hydrogen Bonding: The secondary amine (-NH-) within the piperidine ring is a key hydrogen bond donor. ontosight.ai In a receptor binding site, this group can form a crucial hydrogen bond with an acceptor amino acid residue, such as aspartate or glutamate (B1630785). This type of interaction is often a critical anchor for ligand binding.

Hydrophobic Interactions: The aromatic 3,4-dimethylphenoxy group and the aliphatic carbons of the piperidine ring are hydrophobic. These regions of the molecule are likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions are vital for stabilizing the ligand-receptor complex. nih.gov

A detailed analysis of a docking pose would map these specific interactions, providing insight into the structural basis for the compound's affinity and selectivity.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Molecular Feature | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Piperidine -NH group | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Dimethylphenoxy group | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Piperidine ring (CH2 groups) | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Dimethylphenoxy group | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations for Receptor-Ligand Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights that static docking models cannot. researchgate.net An MD simulation would begin with the top-ranked docked pose of this compound in its target protein. The system is then solvated in a water box with ions to simulate physiological conditions.

The simulation calculates the forces on every atom and solves Newton's equations of motion, tracking the positions and velocities of atoms over a set period (typically nanoseconds to microseconds). The resulting trajectory reveals the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key interactions (like hydrogen bonds) over time. nih.gov For example, MD simulations can confirm if the initial hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation, thus validating the stability of the proposed binding mode.

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is an in silico tool that predicts a wide spectrum of biological activities for a given chemical structure based on structure-activity relationships derived from a large database of known active compounds. nih.govgenexplain.com The program analyzes the input structure, breaking it down into structural descriptors. nih.gov It then compares these descriptors to those of compounds in its training set, which contains hundreds of thousands of drugs, lead compounds, and toxic substances with known activities. researchgate.net

For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). akosgmbh.deway2drug.com Activities with a Pa value greater than the Pi value are considered possible. This can include predictions for hundreds of pharmacological effects and mechanisms of action. genexplain.combenthamdirect.com This allows researchers to quickly identify potential therapeutic applications or off-target effects for a novel compound.

Table 2: Example of a Hypothetical PASS Prediction Output

| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |

| Monoamine Oxidase B Inhibitor | 0.650 | 0.021 | High probability of activity |

| Antidepressant | 0.580 | 0.045 | Likely activity |

| Neuroprotective | 0.495 | 0.088 | Possible activity |

| Vasodilator | 0.310 | 0.150 | Low probability of activity |

| Note: This table is a hypothetical example and does not represent actual PASS results. |

In Silico Target Prediction using Tools (e.g., SwissTargetPrediction)

SwissTargetPrediction is another valuable web-based tool for identifying the most probable protein targets of a small molecule. The prediction is founded on the principle of similarity: a query molecule is likely to interact with the same protein targets as known bioactive ligands that have a similar 2D or 3D structure.

To use this tool, the structure of this compound would be submitted (e.g., as a SMILES string). The server then screens it against a database of thousands of active compounds and their known targets. The output is a ranked list of potential protein targets, with the most probable targets listed first. This provides researchers with a focused set of hypotheses about the compound's mechanism of action, which can then be tested experimentally.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. researchgate.net For this compound, a DFT study would typically involve:

Geometry Optimization: The 3D coordinates of the molecule are optimized to find its lowest energy conformation.

Frequency Calculation: This confirms that the optimized structure is a true energy minimum and provides vibrational frequencies that can be compared to experimental infrared (IR) spectra.

Electronic Property Analysis: From the optimized structure, various electronic properties can be calculated.

Key properties include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, e.g., around the oxygen atom) and electron-poor (positive potential, e.g., around the piperidine N-H) regions, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

These quantum calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties. srmist.edu.in This method is instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features essential for biological function. nih.gov For phenoxypiperidine derivatives, including this compound, QSAR studies can provide significant insights into the structural requirements for their biological targets.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. srmist.edu.in These features are quantified by molecular descriptors, which can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. srmist.edu.in A mathematical model is then developed to establish a relationship between these descriptors and the observed biological activity. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is selected. For the phenoxypiperidine class, this would involve synthesizing and testing a range of analogs with variations in the substitution pattern on the phenoxy and piperidine rings.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to generate a QSAR equation that best correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds. nih.govresearchgate.net

In the context of piperidine-based compounds, QSAR studies have been successfully applied to understand their interactions with various biological targets. For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to investigate piperidine-based CCR5 receptor antagonists. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. nih.govfrontiersin.org

For a hypothetical QSAR study on a series of 3-phenoxypiperidine (B126653) analogs, the following data table illustrates the type of information that would be generated and analyzed.

| Compound ID | R1-substitution | R2-substitution | Log(1/IC50) | Steric (S) | Electronic (σ) | Hydrophobic (π) |

| 1 | 3-CH3 | 4-CH3 | 5.2 | 0.52 | -0.07 | 0.56 |

| 2 | 3-H | 4-H | 4.1 | 0.00 | 0.00 | 0.00 |

| 3 | 3-Cl | 4-Cl | 5.8 | 0.55 | 0.23 | 0.71 |

| 4 | 3-OCH3 | 4-OCH3 | 4.9 | 0.28 | -0.27 | -0.02 |

| 5 | 3-NO2 | 4-H | 3.5 | 0.65 | 0.78 | -0.28 |

This is a hypothetical data table for illustrative purposes.

The resulting QSAR equation might take a form like: Log(1/IC50) = k1(S) + k2(σ) + k3*(π) + C

Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. The statistical quality of the model is assessed by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of the estimate. nih.gov A statistically significant QSAR model can then be used to predict the biological activity of untested analogs of this compound, thereby guiding the synthesis of more potent compounds. nih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Therapeutic Areas based on Preclinical Activity Profiles

The initial step in unlocking the potential of 3-(3,4-Dimethylphenoxy)piperidine involves a comprehensive screening to establish its preclinical activity profile. Based on the known activities of related phenoxypiperidine compounds, several therapeutic areas warrant investigation. Many piperidine (B6355638) derivatives are known to interact with central nervous system (CNS) targets. For instance, various substituted piperidines have been explored for their effects on monoamine transporters, suggesting a potential role in treating neuropsychiatric disorders.

A proposed initial screening panel for this compound would include assays for:

Opioid Receptor Modulation: Given that some 4-(hydroxyphenyl)piperidines exhibit affinity for opioid receptors, assessing the binding and functional activity of this compound at mu, delta, and kappa opioid receptors is a logical starting point. nih.gov

Monoamine Transporter Inhibition: The phenoxypiperidine scaffold is present in compounds known to inhibit the reuptake of norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT). Evaluating the inhibitory potential of the title compound at these transporters could indicate its utility in depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD).

Ion Channel Modulation: Certain piperidine-containing molecules have been shown to modulate the activity of various ion channels. A broad screening against a panel of key cardiac and neuronal ion channels would be prudent to identify any such activity.

Rational Design of Next-Generation Phenoxypiperidine Analogues with Enhanced Potency and Selectivity

Following the initial characterization of this compound, a program of rational drug design can be initiated to synthesize analogues with improved potency and selectivity for the identified biological target(s). Structure-activity relationship (SAR) studies of related piperidine series have demonstrated that modifications to both the phenoxy and piperidine rings can significantly impact biological activity. nih.gov

Key strategies for the rational design of next-generation analogues would include:

Substitution on the Phenyl Ring: The existing dimethyl substitution pattern on the phenoxy group of this compound can be systematically varied. The introduction of electron-withdrawing or electron-donating groups, as well as alternative alkyl or halogen substitutions, could modulate target affinity and selectivity.

Modification of the Piperidine Ring: N-substitution on the piperidine ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of this class of compounds. The introduction of various alkyl, aryl, or functionalized substituents at the nitrogen atom could enhance potency and fine-tune the selectivity profile.

Stereochemical Considerations: The stereochemistry of the piperidine ring can be critical for biological activity. The synthesis and evaluation of individual enantiomers of this compound and its analogues will be essential to identify the most active and selective stereoisomer.

Advanced Mechanistic Investigations using High-Resolution Techniques

A deep understanding of the molecular mechanism of action is crucial for the successful translation of a preclinical candidate. Once a primary biological target for this compound or a lead analogue is identified, advanced high-resolution techniques should be employed to elucidate the precise nature of its interaction with the target.

Proposed mechanistic studies include:

Cryo-Electron Microscopy (Cryo-EM): For membrane protein targets such as G-protein coupled receptors (GPCRs) or ion channels, cryo-EM can provide near-atomic resolution structures of the compound bound to its target. This would offer invaluable insights into the binding pocket and the conformational changes induced by the ligand.

X-ray Crystallography: If the target protein can be crystallized, X-ray crystallography can be used to determine the three-dimensional structure of the ligand-protein complex, providing a detailed map of the molecular interactions.

Molecular Dynamics (MD) Simulations: In conjunction with structural biology techniques, MD simulations can be used to model the dynamic behavior of the compound within the binding site, helping to explain the determinants of affinity and selectivity. nih.gov

Development of Advanced In Vitro and Preclinical In Vivo Models for Efficacy Evaluation

To robustly evaluate the therapeutic potential of this compound and its analogues, the development and utilization of advanced and disease-relevant preclinical models are imperative.

Advanced In Vitro Models:

Human-induced Pluripotent Stem Cell (hiPSC)-derived Models: For CNS indications, the use of hiPSC-derived neurons or organoids from both healthy individuals and patients with specific neurological disorders can provide a more physiologically relevant system for assessing efficacy and target engagement compared to traditional cell lines.

High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters in response to compound treatment, providing a more comprehensive understanding of the compound's cellular effects.

Preclinical In Vivo Models:

Genetically Engineered Mouse Models: The use of transgenic or knockout mouse models that recapitulate key aspects of human diseases will be essential for evaluating in vivo efficacy. For example, if the compound shows promise as a monoamine transporter inhibitor, its effects could be tested in mouse models of depression or anxiety.

Positron Emission Tomography (PET) Imaging: The development of a radiolabeled version of a lead compound would enable in vivo PET imaging studies to confirm target engagement in the brain and other tissues, and to investigate the compound's pharmacokinetic profile non-invasively.

Through this systematic and multi-faceted preclinical research program, the therapeutic potential of the novel chemical entity this compound can be thoroughly investigated, paving the way for the potential development of a new class of medicines.

Conclusion

Summary of Key Academic Research Findings on 3-(3,4-Dimethylphenoxy)piperidine and Related Phenoxypiperidines

Academic research into the specific compound this compound is not extensively documented in publicly available literature. However, significant research has been conducted on the broader class of phenoxypiperidines and related substituted piperidine (B6355638) structures, yielding valuable insights into their potential as therapeutic agents. These studies have primarily focused on their interaction with various biological targets, revealing a rich structure-activity relationship (SAR) that underscores the importance of the phenoxypiperidine scaffold in medicinal chemistry.

A notable area of investigation for phenoxypiperidine derivatives has been their activity as histamine (B1213489) H3 receptor inverse agonists. Research has demonstrated that modifications to the phenoxypiperidine structure can lead to potent and selective compounds with potential applications in treating central nervous system disorders. For instance, the optimization of substituents on the phenoxy and piperidine rings has been a key strategy in developing these agents. nih.gov One study on 5-pyridazin-3-one phenoxypiperidines led to the identification of a potent and selective histamine H3 receptor antagonist with favorable pharmacokinetic properties for CNS-active compounds. nih.gov

Furthermore, research into related structures such as N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of peripherally selective opioid antagonists. nih.gov In this case, altering the N-substituent on the piperidine ring was crucial in achieving high affinity for opioid receptors and peripheral selectivity, which is desirable for treating gastrointestinal motility disorders without affecting the central nervous system. nih.gov

The following table summarizes key findings for related phenoxypiperidine and substituted piperidine compounds:

| Compound Class | Biological Target | Key Research Findings | Reference |

| 5-pyridazin-3-one phenoxypiperidines | Histamine H3 Receptor | Optimization of substituents led to potent and selective inverse agonists with good CNS activity. | nih.gov |

| N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors (mu, kappa, delta) | Altering the N-substituent resulted in potent, peripherally selective mu-opioid receptor antagonists for GI disorders. | nih.gov |

| Phenoxypyridine derivatives | Sodium-Calcium Exchanger (NCX) | Novel potent and selective inhibitors of the reverse mode of NCX were discovered, with potential in treating heart failure. | nih.gov |

These findings collectively highlight the versatility of the piperidine and phenoxypiperidine frameworks in developing targeted therapies. The specific substitution patterns on both the phenoxy and piperidine moieties are critical determinants of their biological activity and selectivity.

Identification of Knowledge Gaps and Opportunities for Future Research

The most significant knowledge gap identified is the lack of specific academic research on this compound. While the broader class of phenoxypiperidines has been explored, this particular isomer remains largely uncharacterized in terms of its synthesis, pharmacological profile, and potential therapeutic applications.

This gap presents a clear opportunity for future research. Key areas for investigation would include:

Synthesis and Characterization: Development of a reliable and efficient synthetic route for this compound and its enantiomers. Full characterization of the compound's physicochemical properties is a necessary first step.

Pharmacological Screening: A broad-based pharmacological screening of this compound against a panel of receptors and enzymes, particularly those targeted by other phenoxypiperidine derivatives such as histamine, opioid, and adrenergic receptors, as well as ion channels like the sodium-calcium exchanger.

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR for this specific scaffold. This would involve synthesizing and testing analogues with variations in the substitution pattern on both the phenoxy and piperidine rings to understand the structural requirements for activity and selectivity.

Computational Modeling: The use of molecular docking and other computational techniques could help predict potential biological targets and guide the synthesis of more potent and selective analogues. frontiersin.org

Further research is also needed to understand the in vivo metabolic fate and pharmacokinetic profiles of phenoxypiperidine derivatives to better predict their behavior in a physiological system. ppd.com The challenges in translating preclinical findings to clinical success for many drug candidates underscore the need for more predictive preclinical models. researchgate.nettexilajournal.com

Broader Implications of Phenoxypiperidine Chemistry in Preclinical Drug Discovery

The chemistry of phenoxypiperidines holds significant implications for preclinical drug discovery. The phenoxypiperidine moiety is a privileged scaffold, meaning it is a structural framework that is recurrently found in biologically active compounds. This makes it a valuable starting point for the design of new drugs.

The key implications include:

Scaffold for Library Synthesis: The phenoxypiperidine core can be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries for high-throughput screening. nih.gov This is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds against a wide range of biological targets. nih.gov

Modulation of Physicochemical Properties: The ability to modify the phenoxy and piperidine rings allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability. For instance, the saturated nature of the piperidine ring can improve the solubility of drug candidates compared to their aromatic counterparts. biointerfaceresearch.com

Development of Selective Ligands: As demonstrated by the research on histamine and opioid receptor antagonists, subtle structural modifications to the phenoxypiperidine scaffold can lead to high target selectivity. nih.govnih.gov This is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.

Applications in Diverse Therapeutic Areas: The demonstrated activity of phenoxypiperidine derivatives against targets in the central nervous system, cardiovascular system, and gastrointestinal tract highlights the broad therapeutic potential of this chemical class. nih.govnih.govnih.gov

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dimethylphenoxy)piperidine?

The synthesis typically involves nucleophilic substitution between 3,4-dimethylphenol and a piperidine derivative under basic conditions. For example, reacting 3,4-dimethylphenol with a halogenated piperidine (e.g., 3-chloropiperidine) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. The hydrochloride salt is then formed by treating the free base with HCl .

Q. What spectroscopic methods are employed to characterize this compound?

- NMR : H and C NMR confirm the aromatic substitution pattern (3,4-dimethyl groups) and piperidine ring integrity.

- IR : Stretching frequencies for C-O (phenoxy, ~1250 cm) and N-H (piperidine, ~3300 cm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO). Compare with analogs like 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride (CHClNO) for structural consistency .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles), avoid inhalation of dust/aerosols, and ensure adequate ventilation. Store at 2–8°C in a dry environment. In case of skin contact, wash thoroughly with water. Follow protocols similar to those for structurally related piperidine hydrochlorides, which may release toxic gases (e.g., NO) under decomposition .

Advanced Research Questions

Q. How can structural elucidation be performed using crystallographic techniques?

Employ single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key parameters include hydrogen-bonding motifs (e.g., C-H···O interactions between phenoxy and piperidine groups) and torsional angles. For example, similar piperidine derivatives show intermolecular H-bonding networks that stabilize crystal packing, which can be analyzed via graph-set notation (e.g., Etter’s rules) .

Q. How to resolve discrepancies in reported biological activity data?

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For anticonvulsant studies, compare models like MES (maximal electroshock) vs. PTZ (pentylenetetrazole) .

- Stereochemical Purity : Use chiral HPLC to confirm enantiomeric excess, as stereochemistry (e.g., (R)- vs. (S)-isomers) significantly impacts receptor binding .

- Metabolic Stability : Assess hepatic microsomal stability to identify degradation pathways that may reduce efficacy .

Q. What computational strategies predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina to model binding to GABA receptors (a target for anticonvulsant piperidines). Focus on hydrophobic pockets accommodating the 3,4-dimethylphenoxy group.

- QSAR : Correlate substituent effects (e.g., electron-donating methyl groups) with activity using descriptors like logP and Hammett constants. PubChem bioactivity data for analogs (e.g., 3-(4-Fluorobenzyl)piperidine) provide training sets for predictive models .

Q. How to optimize multi-step synthesis yields?

- Catalyst Screening : Test bases (e.g., piperidine vs. DBU) in Knoevenagel condensations for intermediate steps. For example, piperidine catalyzes benzaldehyde-cyanoacetate condensations efficiently .

- Purification : Use column chromatography with gradient elution (hexane:EtOAc) or recrystallization (ethanol/water) to isolate high-purity intermediates.

- Scale-Up : Maintain inert atmospheres (N) to prevent oxidation of sensitive phenoxy intermediates .

Methodological Notes

- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap in aromatic regions .

- Crystallographic Refinement : Apply TWIN/BASF corrections in SHELXL for handling twinned crystals, a common issue in piperidine derivatives .

- Biological Assays : Include positive controls (e.g., valproic acid for anticonvulsant studies) and dose-response curves to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.